L-Leucyl-L-threonyl-L-leucyl-L-lysyl-L-tyrosine
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Overview
Description
L-Leucyl-L-threonyl-L-leucyl-L-lysyl-L-tyrosine is a peptide compound composed of five amino acids: leucine, threonine, leucine, lysine, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-threonyl-L-leucyl-L-lysyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, making them suitable for producing peptides for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-threonyl-L-leucyl-L-lysyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, resulting in reduced peptide forms.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Leucyl-L-threonyl-L-leucyl-L-lysyl-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of L-Leucyl-L-threonyl-L-leucyl-L-lysyl-L-tyrosine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence protein synthesis, cellular communication, or immune responses.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-tyrosine: A simpler dipeptide with similar amino acid composition.
L-Leucyl-L-threonyl-L-alanyl-L-tyrosine: Another peptide with a slightly different sequence.
L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine: A more complex peptide with additional amino acids.
Uniqueness
L-Leucyl-L-threonyl-L-leucyl-L-lysyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
823233-05-2 |
---|---|
Molecular Formula |
C31H52N6O8 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H52N6O8/c1-17(2)14-22(33)27(40)37-26(19(5)38)30(43)35-24(15-18(3)4)29(42)34-23(8-6-7-13-32)28(41)36-25(31(44)45)16-20-9-11-21(39)12-10-20/h9-12,17-19,22-26,38-39H,6-8,13-16,32-33H2,1-5H3,(H,34,42)(H,35,43)(H,36,41)(H,37,40)(H,44,45)/t19-,22+,23+,24+,25+,26+/m1/s1 |
InChI Key |
FVYHSTWBTBLQCB-ROMXMSMSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Origin of Product |
United States |
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